molecular formula C12H18N2O2 B1140747 1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one CAS No. 887352-16-1

1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one

Cat. No.: B1140747
CAS No.: 887352-16-1
M. Wt: 222.28 g/mol
InChI Key: NYBIXXYPXGRYHS-UHFFFAOYSA-N
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Description

1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ligand Formation and Metal Complexes

1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one has been a subject of interest due to its potential in forming ligands and complexes with various metals. The synthesis of unsymmetrical N-capped tripodal amines, featuring longer arms such as 3-hydroxypropyl or butylamino compared to previously employed analogues, enables the formation of mononuclear and dinuclear complexes with metals like Cu(II) and Zn(II). The studies suggest that the arm length and types of chelate ring sequences significantly impact the structure formation around the metal ions. Computational studies indicate that certain arms in these complexes can readily be removed from the coordination sphere, leading to dimerised four-coordinate complexes (Keypour et al., 2015; Rezaeivala, 2017).

Biochemical Synthesis and Drug Development

This compound also plays a role in the biochemical synthesis of key intermediates for drug development. For instance, the chiral β-hydroxy-α-amino acid, a derivative of this compound, is crucial in synthesizing developmental drug candidates. Efficient recombinant processes for producing the necessary enzymes for the synthesis have been developed, and findings indicate that the product directly crystallizes out from the reaction mixture, offering benefits in yield and purity (Goldberg et al., 2015).

Advanced Material Applications

In material science, the compound finds applications in the improvement of ionic diffusion in polymer electrolytes for Dye-Sensitized Solar Cells (DSSCs). Doping with amino pyridine analogous moieties like pyridin-4-amine has shown to create amorphous loops in the gel matrix, enhancing the ionic conductivity and photovoltaic performance of DSSCs (Vekariya et al., 2018).

Antimicrobial and DNA Interaction Studies

This compound and its derivatives have also been explored for antimicrobial properties and DNA interaction. Mononuclear complexes derived from this compound have exhibited significant DNA cleavage activity, and their structure-activity relationship has been established, providing insights into their biological interactions and potential therapeutic applications (Keypour et al., 2017; Kurt et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one involves the reaction of 4-hydroxy-4-(pyridin-3-yl)butan-1-amine with propan-2-one in the presence of a suitable catalyst.", "Starting Materials": [ "4-hydroxy-4-(pyridin-3-yl)butan-1-amine", "Propan-2-one", "Suitable catalyst" ], "Reaction": [ "Step 1: Dissolve 4-hydroxy-4-(pyridin-3-yl)butan-1-amine in propan-2-one.", "Step 2: Add a suitable catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Extract the product with a suitable solvent.", "Step 6: Purify the product by recrystallization or chromatography." ] }

CAS No.

887352-16-1

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

1-[(4-hydroxy-4-pyridin-3-ylbutyl)amino]propan-2-one

InChI

InChI=1S/C12H18N2O2/c1-10(15)8-13-7-3-5-12(16)11-4-2-6-14-9-11/h2,4,6,9,12-13,16H,3,5,7-8H2,1H3

InChI Key

NYBIXXYPXGRYHS-UHFFFAOYSA-N

SMILES

CC(=O)CNCCCC(C1=CN=CC=C1)O

Canonical SMILES

CC(=O)CNCCCC(C1=CN=CC=C1)O

Synonyms

N-(4-Hydroxy-4-pyridin-3-yl-butyl)-N-methyl-acetamide-d6; 

Origin of Product

United States

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